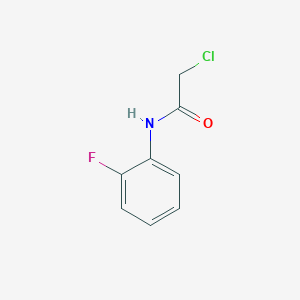

2-chloro-N-(2-fluorophenyl)acetamide

概要

説明

2-chloro-N-(2-fluorophenyl)acetamide is an organic compound with the molecular formula C8H7ClFNO It is a member of the acetamide family, characterized by the presence of a chloro group and a fluorophenyl group attached to the acetamide moiety

準備方法

Synthetic Routes and Reaction Conditions

2-chloro-N-(2-fluorophenyl)acetamide can be synthesized through the reaction of 2-chloroacetyl chloride with 2-fluoroaniline. The reaction typically occurs at room temperature, and the mixture is poured into crushed ice to precipitate the product. The resulting solid is then washed with water and dilute hydrochloric acid to purify the compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include additional purification steps such as recrystallization or chromatography to meet industrial standards.

化学反応の分析

Types of Reactions

2-chloro-N-(2-fluorophenyl)acetamide undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.

Hydrolysis: The compound can be hydrolyzed to produce 2-fluoroaniline and chloroacetic acid.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alcohols.

Hydrolysis Conditions: Acidic or basic conditions can facilitate the hydrolysis of this compound.

Major Products

Substitution Products: Depending on the nucleophile used, various substituted acetamides can be formed.

Hydrolysis Products: The primary products of hydrolysis are 2-fluoroaniline and chloroacetic acid.

科学的研究の応用

2-chloro-N-(2-fluorophenyl)acetamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of agrochemicals and other industrial chemicals

作用機序

The mechanism of action of 2-chloro-N-(2-fluorophenyl)acetamide is not fully understood. it is believed to interact with specific molecular targets, potentially disrupting biological pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.

類似化合物との比較

Similar Compounds

- 2-chloro-N-(4-fluorophenyl)acetamide

- 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide

- 2-chloro-N-(2,3,5,6-tetrafluorophenyl)acetamide

Uniqueness

2-chloro-N-(2-fluorophenyl)acetamide is unique due to the specific positioning of the fluorine atom on the phenyl ring, which can influence its reactivity and interactions with other molecules. This positional isomerism can result in different chemical and biological properties compared to its analogs .

生物活性

2-Chloro-N-(2-fluorophenyl)acetamide (commonly referred to as 2CPA) is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article will explore the biological activity of 2CPA, including its antibacterial properties, potential applications in cancer treatment, and safety profile based on various studies.

Chemical Structure and Properties

The molecular formula for 2CPA is , and it features a chloro substituent on the acetamide group and a fluorophenyl moiety. This unique structure contributes to its biological activity by influencing its interaction with biological targets.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of 2CPA, particularly against Klebsiella pneumoniae.

Minimum Inhibitory Concentration (MIC)

In comparative studies, 2CPA demonstrated a MIC of 512 µg/mL against K. pneumoniae, making it twice as potent as its analog without the chloro substituent, which had a MIC of 1024 µg/mL . This suggests that the presence of the chloro atom significantly enhances antibacterial efficacy .

Time-Kill Kinetics

The time-kill kinetics study revealed that 2CPA could reduce viable bacterial counts significantly over time. After 10 hours at the MIC concentration, there was a complete reduction in colony-forming units (CFUs). At concentrations corresponding to 2× MIC , cell lysis was evident after just 6 hours .

The mechanism by which 2CPA exerts its antibacterial effect involves inhibition of penicillin-binding proteins (PBPs), critical for maintaining bacterial cell wall integrity. This inhibition leads to destabilization of the cell wall, resulting in cell lysis and release of cytoplasmic contents .

Anticancer Potential

In addition to its antibacterial properties, 2CPA has been investigated for its potential anticancer effects. It functions as an antagonist of the activin receptor type IIB (ACTRIIB), which plays a role in various cellular processes including growth and differentiation .

Case Studies

- Cell Line Studies : In vitro studies have shown that compounds similar to 2CPA can inhibit cancer cell proliferation by modulating signaling pathways associated with tumor growth.

- Synergistic Effects : When used in combination with other chemotherapeutics, 2CPA has shown enhanced efficacy, suggesting potential for use in combination therapies .

Safety Profile and Toxicity

Assessing the safety profile of 2CPA is crucial for its therapeutic application.

Genotoxicity Testing

Genotoxicity tests conducted on oral mucosa cells indicated low toxicity levels, with over 80% of cells remaining viable at various concentrations tested. While some nuclear alterations were observed, they were significantly lower compared to positive controls .

Comparative Toxicity

When compared to established toxic agents, 2CPA exhibited minimal adverse effects, indicating a favorable safety margin for potential therapeutic use .

Summary of Biological Activities

| Activity Type | Findings |

|---|---|

| Antibacterial | MIC: 512 µg/mL against K. pneumoniae, effective within 10 hours at MIC concentration |

| Mechanism | Inhibits PBPs leading to cell lysis |

| Anticancer Potential | Acts as ACTRIIB antagonist; shows promise in combination therapies |

| Safety Profile | Low genotoxicity; >80% cell viability at tested concentrations |

特性

IUPAC Name |

2-chloro-N-(2-fluorophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClFNO/c9-5-8(12)11-7-4-2-1-3-6(7)10/h1-4H,5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHJYFDQKFJQLNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)CCl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50364109 | |

| Record name | 2-chloro-N-(2-fluorophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50364109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

347-66-0 | |

| Record name | 2-Chloro-N-(2-fluorophenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=347-66-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-chloro-N-(2-fluorophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50364109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。